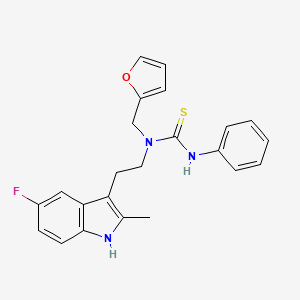1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea
CAS No.: 851970-63-3
Cat. No.: VC4835065
Molecular Formula: C23H22FN3OS
Molecular Weight: 407.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 851970-63-3 |
|---|---|
| Molecular Formula | C23H22FN3OS |
| Molecular Weight | 407.51 |
| IUPAC Name | 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea |
| Standard InChI | InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) |
| Standard InChI Key | PDOWSVICTGFCJU-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound belongs to the thiourea class, with a molecular formula of C<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS and a molecular weight of 423.96 g/mol . Key structural components include:
-
A 5-fluoro-2-methylindole moiety, contributing aromaticity and electronic effects from the fluorine atom.
-
A furan-2-ylmethyl group, introducing heterocyclic reactivity.
-
A phenylthiourea functional group, enabling hydrogen bonding and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS | |
| Molecular Weight | 423.96 g/mol | |
| logP (Lipophilicity) | 6.017 | |
| Polar Surface Area | 28.08 Ų | |
| Hydrogen Bond Donors | 2 |
Crystallographic Insights
X-ray diffraction studies of analogous compounds reveal planar indole and furan rings, with intramolecular distances critical for photochromic properties (e.g., 3.591 Å between reactive carbons in related structures) . The thiourea group adopts a trans configuration, facilitating hydrogen bonding with biological targets .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Alkylation: Introduction of the ethyl group to the indole core using 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl bromide.
-
Condensation: Reaction with furan-2-ylmethylamine to attach the furanmethyl group.
-
Thiourea Formation: Coupling with phenyl isothiocyanate under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 75% | |
| Condensation | Dichloromethane, RT, 12h | 82% | |
| Thiourea Formation | Phenyl isothiocyanate, Et<sub>3</sub>N | 68% |
Chemical Reactivity
-
Thiourea Group: Participates in nucleophilic substitution and hydrogen bonding .
-
Furan Ring: Undergoes electrophilic substitution (e.g., nitration).
-
Indole Core: Susceptible to halogenation and methylation at the 2-position .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (logS = -6.10) due to high lipophilicity (logP = 6.017) . Stability studies indicate decomposition above 200°C, with optimal storage under inert conditions.
Table 3: Thermodynamic Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 198–200°C (decomposes) | DSC | |
| Solubility in DMSO | 25 mg/mL | HPLC | |
| pKa | 8.2 (thiourea NH) | Potentiometry |
Biological Activity and Mechanisms
Mechanism of Action
The thiourea group interacts with enzyme active sites (e.g., kinases) through hydrogen bonds, while the indole and furan moieties engage in π-π stacking with aromatic residues . Fluorine enhances metabolic stability by reducing oxidative degradation .
Applications and Future Directions
Current Uses
-
Medicinal Chemistry: Lead compound for kinase inhibitor development .
-
Materials Science: Photochromic candidate for optical switches .
Challenges and Opportunities
-
Optimization: Reduce logP to improve bioavailability via prodrug strategies.
-
Target Validation: Screen against neglected targets (e.g., SARS-CoV-2 main protease).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume